HS-Peg3-CH2CH2NH2, also known as Thiol-Polyethylene Glycol-3-Aminoethylamine, is a polyethylene glycol (PEG) derivative that features a thiol group at one end and an amino group at the other. Its chemical formula is C8H19NO3S, and it has a molecular weight of approximately 189.3 g/mol . This compound is particularly notable for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells .
HS-PEG3-CH2CH2NH2 functions as a linker molecule within PROTACs. PROTACs leverage a three-step mechanism:
Various methods exist for synthesizing this compound, including modifications of existing PEG derivatives or custom synthesis services offered by chemical suppliers .
The biological activity of HS-Peg3-CH2CH2NH2 is primarily linked to its use as a PROTAC linker. PROTACs facilitate targeted protein degradation, which can lead to significant therapeutic effects in various diseases, including cancer. By linking a ligand that binds to a target protein with an E3 ligase recruiter via HS-Peg3-CH2CH2NH2, researchers can promote the ubiquitination and subsequent degradation of specific proteins .
HS-Peg3-CH2CH2NH2 has several applications:
Studies on HS-Peg3-CH2CH2NH2 often focus on its interactions within biological systems, particularly how it affects the stability and efficacy of PROTACs. Interaction studies include:
These studies are essential for optimizing PROTAC designs and ensuring their effectiveness in therapeutic applications.
Several compounds share structural similarities with HS-Peg3-CH2CH2NH2, each possessing unique properties that differentiate them:
Compound Name | Structure Features | Unique Properties |
---|---|---|
HS-Peg4-Aminoethylamine | Four ethylene glycol units | Longer chain may provide different solubility profiles |
CbzNH-Peg3-CH2CH2NH2 | Cbz-protected amine | Protection allows for selective reactions |
HS-Peg6-Aminoethylamine | Six ethylene glycol units | Increased flexibility and hydrophilicity |
These compounds demonstrate variations in chain length and functional groups that influence their reactivity and application potential.